Xylamidine tosylate anhydrous

Peripheral serotonin pharmacology Vascular response Blood-brain barrier

Researchers studying serotonergic pathways often face central confounds when using BBB-penetrant 5-HT2 antagonists such as ketanserin or mianserin. Xylamidine tosylate anhydrous is a peripherally restricted 5-HT2A/2C antagonist that does not cross the blood-brain barrier, enabling clean dissection of peripheral vs. central serotonergic effects without CNS interference. • Blocks peripheral vascular pressor responses at 0.1-0.3 mg/kg i.p. while producing no central corticosterone antagonism at doses up to 3 mg/kg i.p. (>10-fold functional selectivity window). • Fails to reduce discriminability of centrally acting psychedelics (mescaline, DET), confirming peripheral restriction. • Supplied as anhydrous tosylate for precise molar dosing; bulk quantities available upon request.

Molecular Formula C26H32N2O5S
Molecular Weight 484.6 g/mol
Cat. No. B8694706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylamidine tosylate anhydrous
Molecular FormulaC26H32N2O5S
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N
InChIInChI=1S/C19H24N2O2.C7H8O3S/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3;1-6-2-4-7(5-3-6)11(8,9)10/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21);2-5H,1H3,(H,8,9,10)
InChIKeyFRJLUWKYXWADTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xylamidine Tosylate Anhydrous: Overview


Xylamidine tosylate anhydrous (CAS 6443-40-9) is a peripherally selective serotonin (5-HT) receptor antagonist that primarily targets the 5-HT2A and 5-HT2C receptor subtypes, with secondary affinity for 5-HT1A [1]. As the tosylate salt in anhydrous form, this compound is characterized by a molecular weight of 484.6 g/mol and the molecular formula C26H32N2O5S . Its defining pharmacological property is the inability to cross the blood–brain barrier (BBB), which confines its antagonism to peripheral serotonergic responses without producing central nervous system effects [1].

Why Xylamidine Tosylate Anhydrous Is Irreplaceable


Xylamidine tosylate anhydrous occupies a unique functional niche that makes substitution with structurally or pharmacologically similar compounds problematic for peripheral serotonergic investigations. Widely used 5-HT2A antagonists such as ketanserin, mianserin, and methysergide exhibit high potency at central serotonin receptors and readily cross the blood–brain barrier, thereby confounding interpretation of whether an observed effect originates from peripheral or central receptor populations [1]. In direct comparative studies, xylamidine and the related peripherally restricted antagonist BW501C67 both potently antagonized peripheral vascular serotonergic responses in pithed rats at 0.1–0.3 mg/kg i.p., yet failed to antagonize centrally mediated serum corticosterone elevation at doses up to 3 mg/kg i.p.—a central effect that ketanserin, mianserin, metergoline, and LY 53857 blocked with ED50 values ranging from 0.03 to 0.9 mg/kg [1]. This functional dichotomy is not replicable by simply lowering the dose of a CNS-penetrant antagonist, as the dose-response curves for peripheral and central antagonism overlap for those agents. Furthermore, in behavioral discrimination assays, xylamidine tosylate failed to reduce the discriminability of the centrally acting psychedelic mescaline, whereas cinanserin, methysergide, and cyproheptadine all greatly reduced this response [2]. Substituting xylamidine tosylate with any BBB-crossing 5-HT2 antagonist would therefore introduce a central pharmacological confound that undermines experimental validity.

Xylamidine Tosylate Anhydrous Comparative Evidence


Peripheral vs. Central 5-HT2 Antagonism

In a direct head-to-head comparative study, xylamidine tosylate was evaluated alongside five other 5-HT antagonists for peripheral vascular versus central neuroendocrine serotonergic responses. Xylamidine (0.1 and 0.3 mg/kg i.p.) antagonized the 5-HT2 receptor-mediated pressor response to intravenous serotonin in pithed rats, a purely peripheral effect. In contrast, even at doses 10-fold higher (1 and 3 mg/kg i.p.), xylamidine produced no antagonism of quipazine-induced serum corticosterone elevation, a centrally mediated 5-HT response. This functional selectivity profile was mirrored by BW501C67 but sharply contrasted with ketanserin, mianserin, metergoline, and LY 53857, all of which antagonized both peripheral and central responses with overlapping potency ranges [1].

Peripheral serotonin pharmacology Vascular response Blood-brain barrier In vivo functional assay

Peripheral vs. Central 5-HT Behavioral Effects

In a fixed-ratio operant responding paradigm in rats, xylamidine tosylate was directly compared with the centrally active 5-HT antagonist cinanserin HCl for ability to antagonize the behavioral depressant effects of three serotonergic agents: 5-hydroxytryptamine (5-HT), 5-hydroxytryptophan (5-HTP), and N,N-diethyltryptamine (DET). Cinanserin antagonized the response rate depression produced by all three agents. In contrast, xylamidine tosylate clearly antagonized the effects of peripherally administered 5-HT, showed reduced activity against 5-HTP, and was completely without effect against DET, a centrally acting psychedelic [1].

Behavioral pharmacology Operant conditioning Drug discrimination Serotonin antagonist

5-HT2 vs. 5-HT1 Receptor Binding

In a comparative radioligand binding study using rat frontal cortex membranes, xylamidine was evaluated alongside BW501C67, mianserin, ketanserin, metergoline, and LY 53857 for binding to 5-HT2 receptors (using [3H]spiperone) and 5-HT1 receptors (using [3H]serotonin). All six compounds demonstrated potent inhibition of [3H]spiperone binding to 5-HT2 receptors. All compounds were less potent inhibitors of [3H]serotonin binding to 5-HT1 receptors, indicating a consistent 5-HT2 > 5-HT1 selectivity profile across the comparator set [1].

Receptor binding Radioligand assay 5-HT2A receptor 5-HT1 receptor

Peripheral 5-HT2A Antagonism of Hyperglycemia

In a study investigating 5-methoxytryptamine-induced hyperglycemia in rats, the peripheral 5-HT2 receptor antagonist xylamidine reduced the hyperglycemic response. This effect was similarly produced by the 5-HT2A antagonist ketanserin and the 5-HT1/5-HT2 antagonist methysergide, while the 5-HT3/5-HT4 antagonist tropisetron and the selective 5-HT4 antagonist SDZ 205-557 showed no effect. The convergent antagonism by xylamidine and ketanserin implicates the peripheral 5-HT2A receptor in mediating this metabolic response [1].

Glucose metabolism Peripheral 5-HT2A receptor In vivo pharmacology Metabolic research

Xylamidine Tosylate Anhydrous Research Applications


Peripheral vs. Central 5-HT2 Cardiovascular & Neuroendocrine Effects

Based on the functional selectivity evidence showing xylamidine antagonizes peripheral vascular pressor responses at 0.1–0.3 mg/kg i.p. while producing no central corticosterone antagonism at doses up to 3 mg/kg i.p. [1], this compound is suited for experimental designs that require isolation of peripheral 5-HT2-mediated cardiovascular effects. Researchers investigating whether a novel serotonergic agent's hemodynamic effects originate from peripheral vascular receptors versus central autonomic modulation can use xylamidine as a control agent to block the peripheral component selectively. Parallel experiments with a CNS-penetrant comparator such as ketanserin can then reveal the central contribution by subtraction. This application is directly supported by the >10-fold functional selectivity window established in the Fuller et al. comparative study.

Peripheral vs. Central Serotonergic Behavioral Effects

The differential antagonism pattern documented by Winter (1969)—where xylamidine tosylate antagonized peripherally administered 5-HT but failed to alter the behavioral effects of the centrally acting psychedelic DET [1]—positions this compound as a critical control agent in behavioral pharmacology. In protocols where a serotonergic test compound produces operant suppression or altered locomotion, pretreatment with xylamidine can determine whether the effect is secondary to peripheral serotonergic activation (e.g., gastrointestinal distress, cardiovascular changes) rather than a direct central action. The use of xylamidine in drug discrimination studies is further validated by its failure to reduce mescaline discriminability, confirming it does not interfere with central 5-HT2A-mediated stimulus control [2].

Peripheral 5-HT2A and Glucose Homeostasis

The demonstration that xylamidine reduces 5-methoxytryptamine-induced hyperglycemia in rats—an effect shared by ketanserin but not by 5-HT4 antagonists—confirms the involvement of peripheral 5-HT2A receptors in serotonergic regulation of plasma glucose [1]. Researchers studying the role of gut-derived serotonin in glucose metabolism, or evaluating whether a candidate metabolic modulator acts via peripheral versus central serotonergic pathways, can employ xylamidine tosylate as a peripheral-selective pharmacological probe. The anhydrous tosylate form ensures precise molar dosing in in vivo metabolic studies where hydration state could otherwise introduce variability in compound weight measurements.

Peripherally Restricted Drug Candidate Validation

For pharmaceutical development programs designing peripherally restricted 5-HT2A antagonists intended for non-CNS indications, xylamidine tosylate serves as a validated positive control and benchmark comparator. The compound's well-characterized functional profile—potent peripheral vascular antagonism at low doses with no detectable central effect at 10-fold higher doses [1]—provides a reference standard against which novel peripherally restricted candidates can be assessed. Use of xylamidine in such studies enables direct comparison of peripheral/central selectivity windows, supporting go/no-go decisions in lead optimization and providing context for interpreting preclinical efficacy data.

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